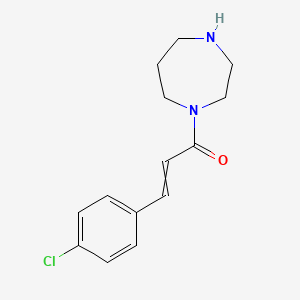
2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- is a heterocyclic compound that belongs to the quinazolinethione family. Quinazolinethiones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a thione group at the 2-position, a 4-methylphenyl group at the 3-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- typically involves multicomponent reactions (MCRs) that are efficient and cost-effective. One common method involves the reaction of isatoic anhydride with ammonium acetate or primary amines and aldehydes in the presence of iodine. This one-pot synthesis yields quinazolinone derivatives in moderate to good yields .
Industrial Production Methods
Industrial production methods for quinazolinethiones often involve the amidation of 2-aminobenzoic acid or its derivatives, followed by ring closure with carboxylic acid derivatives or orthoesters. Other methods include the cyclization-oxidation of anthranilamides with aldehydes and reductive cyclization of nitro-aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazolinethiones are known for their anticancer, antibacterial, and antiviral properties. This compound, in particular, has shown promise in preclinical studies for its potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzyl)thio-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-(4-Methylphenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-(4-Methoxybenzyl)thio-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl and a phenyl group enhances its stability and reactivity compared to other quinazolinethione derivatives .
Properties
CAS No. |
61964-66-7 |
|---|---|
Molecular Formula |
C21H16N2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-phenylquinazoline-2-thione |
InChI |
InChI=1S/C21H16N2S/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)22-21(23)24/h2-14H,1H3 |
InChI Key |
IYYNYDUXNBBCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)

![1-Oxaspiro[5.5]undec-4-ene, 4-methyl-](/img/structure/B14558988.png)


![Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane](/img/structure/B14559001.png)

![6-Methyl-2-(trifluoromethyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14559010.png)





